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Compound of Interest

Compound Name: (2,4-Difluorophenoxy)acetic acid

Cat. No.: B1295828 Get Quote

An In-depth Technical Guide to (2,4-
Difluorophenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of (2,4-Difluorophenoxy)acetic acid. It includes detailed experimental

protocols and summarizes key data for easy reference.

Chemical Identity
(2,4-Difluorophenoxy)acetic acid is an organic compound belonging to the class of

phenoxyacetic acids. The presence of two fluorine atoms on the phenyl ring significantly

influences its chemical and biological properties.[1]
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Identifier Value

IUPAC Name 2-(2,4-difluorophenoxy)acetic acid[2]

CAS Number 399-44-0[1][3][4][5]

Molecular Formula C₈H₆F₂O₃[1][3][6]

Molecular Weight 188.13 g/mol [2][3][6]

Canonical SMILES C1=CC(=C(C=C1F)F)OCC(=O)O[2]

InChI Key XNQGDQMMYURPJK-UHFFFAOYSA-N[1][2]

Synonyms
Acetic acid, (2,4-difluorophenoxy)-; NSC

10231[1]

Physical and Chemical Properties
Quantitative experimental data for (2,4-Difluorophenoxy)acetic acid is not extensively

reported in publicly available literature. The tables below summarize the available information

for the target compound and provide data for related phenoxyacetic acids for context and

comparison.

Table 2.1: Physical Properties
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Property
(2,4-
Difluorophenoxy)a
cetic acid

Phenoxyacetic
Acid (for
comparison)

2,4-
Dichlorophenoxyac
etic acid (2,4-D) (for
comparison)

Appearance
White to off-white

solid[1]
White crystalline solid

White to yellow

crystalline powder

Melting Point Data not available 98-100 °C 138-141 °C[7]

Boiling Point Data not available
285 °C (decomposes)

[5]
160 °C at 0.4 mmHg

Water Solubility Limited[1] 1.2 g/100 mL
0.09 g/100 mL at 25

°C

Organic Solvent

Solubility

Soluble in organic

solvents[1]

Freely soluble in

ethanol, ether,

acetone

Soluble in ethanol,

ether, acetone[8]

Table 2.2: Physicochemical Properties

Property
(2,4-
Difluorophenoxy)a
cetic acid

Phenoxyacetic
Acid (for
comparison)

2,4-
Dichlorophenoxyac
etic acid (2,4-D) (for
comparison)

pKa

Data not available

(Expected range for

phenoxyacetic acids:

2.6-3.3)

3.17 2.73

Spectral Data
While specific spectra for (2,4-Difluorophenoxy)acetic acid are referenced in databases, the

detailed peak data is not readily available.[2][8] The expected spectral characteristics are

outlined below based on its structure and data from analogous compounds.
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¹H NMR: Expected signals would include peaks for the aromatic protons (complex splitting

pattern in the range of δ 6.8-7.5 ppm), a singlet for the methylene (-OCH₂-) protons (around

δ 4.7 ppm), and a broad singlet for the carboxylic acid proton (δ > 10 ppm).

¹³C NMR: Expected signals include a peak for the carboxylic carbon (~170-180 ppm),

carbons of the aromatic ring (with C-F coupling, ~100-160 ppm), and the methylene carbon

(~65-70 ppm).

Infrared (IR) Spectroscopy: Key absorptions are expected for the O-H stretch of the

carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O-C stretching

of the ether linkage (~1250 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).

Chemical Reactivity
As a carboxylic acid, (2,4-Difluorophenoxy)acetic acid undergoes typical reactions of this

functional group, such as:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the

corresponding ester.

Amidation: Reaction with amines to form amides, often requiring activation of the carboxylic

acid (e.g., conversion to an acyl chloride).

Deprotonation: Reaction with bases to form the carboxylate salt.

These reactions allow for the synthesis of various derivatives with potentially modified

biological activities.[1]

Biological Activity and Mechanism of Action
(2,4-Difluorophenoxy)acetic acid is a synthetic auxin herbicide, a class of compounds that

mimic the action of the natural plant hormone indole-3-acetic acid (IAA). At herbicidal

concentrations, it induces rapid, uncontrolled, and unsustainable growth in susceptible

broadleaf plants, leading to stem curling, leaf withering, and ultimately, plant death.[9]

The molecular mechanism involves the perception of the synthetic auxin by the TIR1/AFB

family of F-box proteins. In the presence of auxin, these proteins form a co-receptor complex
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with Aux/IAA transcriptional repressors.[10][11][12] This binding event targets the Aux/IAA

proteins for ubiquitination and subsequent degradation by the 26S proteasome.[11] The

degradation of these repressors liberates Auxin Response Factor (ARF) transcription factors,

which can then bind to auxin-responsive promoters in the DNA and activate the expression of a

wide range of genes responsible for the observed physiological effects.[13]
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Core Auxin Signaling Pathway.

Experimental Protocols
This protocol is a general method for the synthesis of phenoxyacetic acids via Williamson ether

synthesis, adapted for the specific reagents.

Principle: 2,4-Difluorophenol is deprotonated by a strong base to form the corresponding

phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic

acid to form the ether linkage.
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Materials:

2,4-Difluorophenol

Chloroacetic acid

Sodium hydroxide (NaOH)

Concentrated hydrochloric acid (HCl)

Deionized water

Reaction flask with reflux condenser and magnetic stirrer

Heating mantle

Standard laboratory glassware for filtration and extraction

Procedure:

In a round-bottom flask, dissolve 2,4-difluorophenol (1.0 eq) in an aqueous solution of

sodium hydroxide (2.0 eq).

To this solution, add an aqueous solution of chloroacetic acid (1.0 eq).

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-3

hours.

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

Slowly acidify the solution with concentrated HCl until the pH is approximately 1-2. This will

precipitate the crude (2,4-Difluorophenoxy)acetic acid.

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized

water to remove inorganic salts.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

water or an ethanol/water mixture).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1295828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: The pKa is determined by monitoring the pH of a solution of the weak acid as it is

titrated with a strong base. The pKa is equal to the pH at the half-equivalence point, where the

concentrations of the acid and its conjugate base are equal.

Materials:

(2,4-Difluorophenoxy)acetic acid (accurately weighed)

Standardized ~0.1 M NaOH solution (carbonate-free)

Deionized water (boiled to remove CO₂)

Calibrated pH meter with a glass electrode

Burette

Magnetic stirrer and stir bar

Beaker

Procedure:

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

Accurately weigh a sample of the purified acid (e.g., 100-200 mg) and dissolve it in a known

volume of deionized water (e.g., 50 mL) in a beaker. If solubility is low, a co-solvent like

ethanol may be used, but this will yield an apparent pKa (pKa').

Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the

solution.

Fill a burette with the standardized NaOH solution and record the initial volume.

Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL),

recording the pH after each addition once the reading has stabilized.

As the pH begins to change more rapidly (approaching the equivalence point), reduce the

increment size (e.g., 0.1 mL or dropwise) to obtain a detailed titration curve.
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Continue the titration well past the equivalence point until the pH plateaus.

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

Determine the equivalence point volume (Veq), which is the point of maximum slope on the

curve (the inflection point). This can be found more accurately by plotting the first derivative

(ΔpH/ΔV vs. V).

The half-equivalence point is Veq / 2. The pH of the solution at this volume is the pKa of the

acid.
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Workflow for pKa Determination.

Safety Information
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(2,4-Difluorophenoxy)acetic acid should be handled with appropriate personal protective

equipment in a well-ventilated area. It is classified as harmful if swallowed, causes skin

irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2]

Hazard Statements: H302, H315, H317, H319, H335[5][6]

Precautionary Statements: P261, P305+P351+P338[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Difluorophenoxy)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295828#physical-and-chemical-properties-of-2-4-
difluorophenoxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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